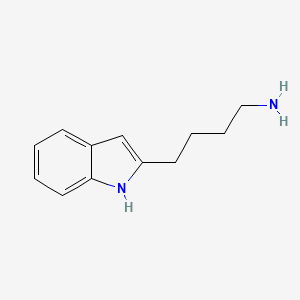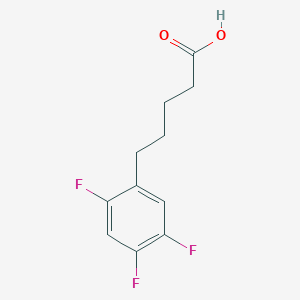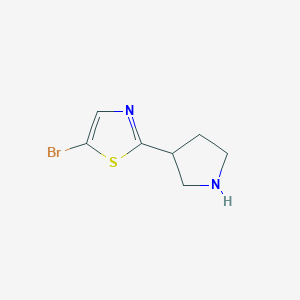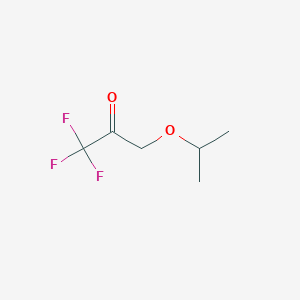
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms attached to a central carbon atom, making it a trifluoromethyl ketone. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or the stabilization of protein structures. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound has a pyridine ring instead of an isopropyl group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-3-phenyl-2-propanone: The presence of a phenyl group in this compound provides different steric and electronic properties, influencing its interactions with biological targets.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has six fluorine atoms and an alcohol group, making it more hydrophilic and reactive in different chemical environments.
Propriétés
Formule moléculaire |
C6H9F3O2 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-one |
InChI |
InChI=1S/C6H9F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
LEEIOCCVWXCEFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



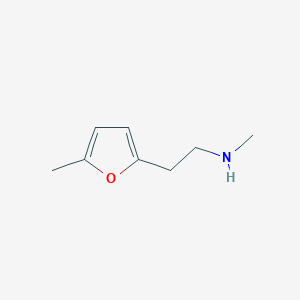
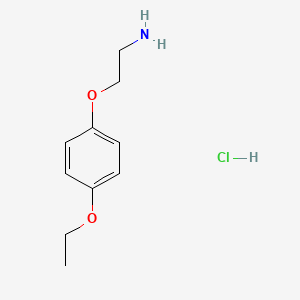
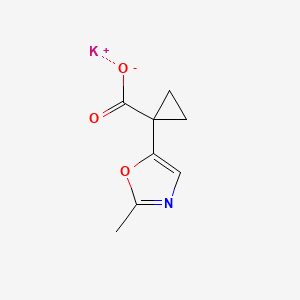
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
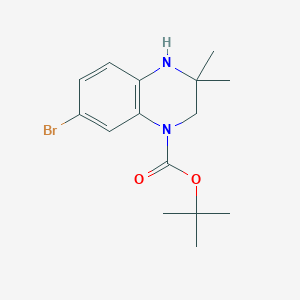
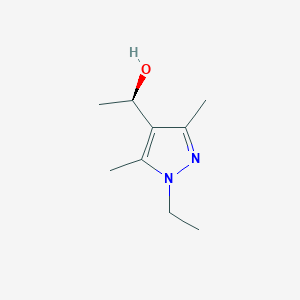
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

